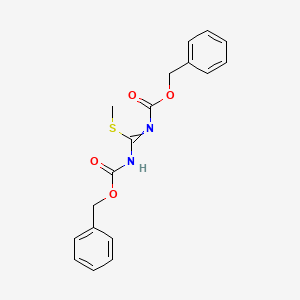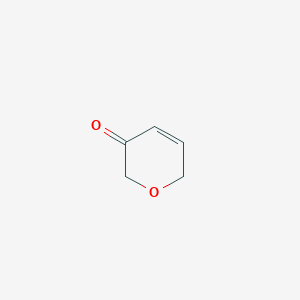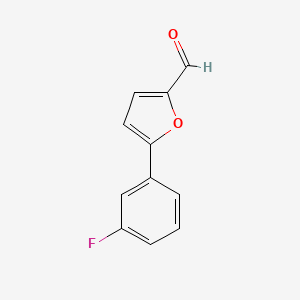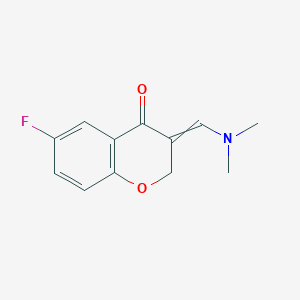
1-(2,4-dimethylphenyl)-1H-pyrrole
説明
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles was achieved starting from commercially available 4-trifluoromethoxyaniline using the Paal-Knorr method for pyrrole ring formation and subsequent steps for thiazole ring addition . Another example is the one-pot four-component coupling reaction catalyzed by natural hydroxyapatite to synthesize a penta-substituted pyrrole derivative . These methods demonstrate the versatility and creativity required in the synthesis of complex pyrrole compounds.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often elucidated using various spectroscopic techniques such as NMR, UV-Vis, FT-IR, and Mass spectroscopy, complemented by quantum chemical calculations . For example, the structure of a new pyrrole derivative was confirmed by single-crystal X-ray diffraction and supported by DFT calculations . The crystal and molecular structures of six derivatives of 2,4-dimethylpyrrole were determined at 130 K, revealing different hydrogen-bonding patterns .
Chemical Reactions Analysis
Pyrrole derivatives can undergo a range of chemical reactions, including oxidative coupling and polymerization , as well as condensation reactions . The electrochemical oxidation of 2,4-dimethyl-3-ethylpyrrole in acetonitrile was studied, leading to the formation of a trimer with a central 2H-pyrrole unit . The condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with 2,4-dinitrophenylhydrazine resulted in a new compound with dimer formation in the solid state .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure and substituents. For instance, the synthesized ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate showed exothermic and spontaneous formation with specific electronic transitions and intra- and intermolecular interactions . The corrosion inhibition properties of a pyrrole derivative on steel surfaces were also investigated, demonstrating the compound's potential as a corrosion inhibitor . Additionally, the photoluminescent properties of conjugated polymers containing pyrrole units were explored, indicating their suitability for electronic applications .
科学的研究の応用
Synthesis and Molecular Structure
- The synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates the utility of 1-(2,4-dimethylphenyl)-1H-pyrrole in forming complex molecular structures. This compound is characterized by various spectroscopic techniques and quantum chemical calculations, indicating its potential in synthetic organic chemistry (Singh et al., 2013).
Chemical Reactivity and Structural Characterization
- Another derivative, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, has been synthesized and characterized, providing insights into the chemical reactivity and structural properties of pyrrole derivatives. This study contributes to a better understanding of pyrrole chemistry and its applications in material science (Louroubi et al., 2019).
Antimicrobial Agent Synthesis
- A novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for in vitro antimicrobial activities. This research showcases the potential of pyrrole derivatives as antimicrobial agents, highlighting their significance in pharmaceutical applications (Hublikar et al., 2019).
Catalytic Applications in Organic Chemistry
- The use of N-(2′,6′-dimethylphenyl)pyrrole-2-aldimine in the synthesis of organometallic complexes illustrates the role of pyrrole derivatives in catalysis. These complexes are efficient catalysts for the Oppenauer oxidation of alcohols, showcasing the versatility of pyrrole derivatives in organic synthesis and catalysis (Paul et al., 2014).
Polymerization Initiators
- Pyrrole derivatives have been used to synthesize yttrium complexes that act as initiators for ε-caprolactone polymerization. This study highlights the importance of pyrrole-based compounds in the field of polymer chemistry and materials science (Matsuo et al., 2001).
Electrochemical Studies
- Research on the electrochemical oxidation of 2,4-dimethyl-3-ethylpyrrole reveals significant insights into the oxidative oligomerization and polymerization of alkylpyrroles. Such studies are crucial for understanding the electrochemical properties of pyrrole derivatives, with potential applications in electrochemistry and materials science (Hansen et al., 2005).
特性
IUPAC Name |
1-(2,4-dimethylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-5-6-12(11(2)9-10)13-7-3-4-8-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUQRBJIZJZEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299109 | |
| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-1H-pyrrole | |
CAS RN |
37560-43-3 | |
| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



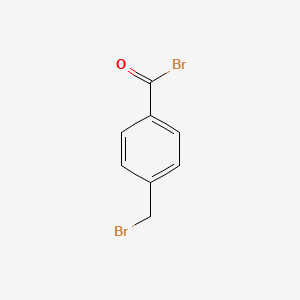

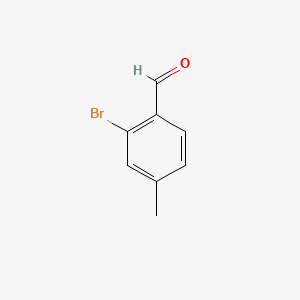


![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)
